Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an anilinocarbonyl group, and a trichloroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This step involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Anilinocarbonyl Group: This is achieved through a reaction with aniline derivatives, often using coupling agents like EDCI or DCC.
Attachment of the Trichloroethylamino Group: This step involves the reaction of the thiophene derivative with trichloroethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the anilinocarbonyl or trichloroethylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(anilinocarbonyl)-2-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino-4-methyl-3-thiophenecarboxylate
- Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate
Uniqueness
Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trichloroethylamino group, in particular, sets it apart from similar compounds, potentially leading to different reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-3-thiophenecarboxylate, with the CAS number 324567-77-3, is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide an overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C22H20Cl3N3O5S
- Molecular Weight : 544.84 g/mol
- IUPAC Name : this compound
Structure
The structure of the compound can be depicted as follows:
Research indicates that compounds similar to this compound may interact with various biological pathways. The presence of an anilinocarbonyl group suggests potential interactions with protein targets involved in cellular signaling and metabolic processes.
Anticancer Activity
Several studies have explored the anticancer properties of thiophene derivatives. For instance, compounds containing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Study | Compound | Activity | Reference |
---|---|---|---|
1 | Thiophene Derivative A | Induces apoptosis in breast cancer cells | |
2 | Thiophene Derivative B | Inhibits tumor growth in xenograft models |
Antimicrobial Properties
This compound may also exhibit antimicrobial activity. Research on related compounds suggests that they can disrupt bacterial cell membranes or inhibit vital enzymes.
Case Studies
-
Case Study 1 : A study evaluated the effects of a structurally similar thiophene derivative on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Findings : IC50 values were determined to be approximately 15 µM for breast cancer cells.
- Implications : This suggests potential for development as an anticancer agent.
-
Case Study 2 : Another investigation focused on the antibacterial effects of thiophene derivatives against Gram-positive bacteria. The compound demonstrated effective inhibition at low concentrations.
- Findings : Minimum inhibitory concentrations (MIC) were recorded at 5 µg/mL.
- Implications : This highlights the compound's potential as a lead for antibiotic development.
Properties
CAS No. |
303092-60-6 |
---|---|
Molecular Formula |
C21H24Cl3N3O4S |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
ethyl 4-methyl-5-(phenylcarbamoyl)-2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H24Cl3N3O4S/c1-5-31-19(30)14-12(4)15(17(29)25-13-9-7-6-8-10-13)32-18(14)27-20(21(22,23)24)26-16(28)11(2)3/h6-11,20,27H,5H2,1-4H3,(H,25,29)(H,26,28) |
InChI Key |
XEEOQWHHPVQGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
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